molecular formula C12H22O3 B6235302 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1247554-05-7

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6235302
CAS No.: 1247554-05-7
M. Wt: 214.30 g/mol
InChI Key: HISCQQWOVFFLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, mixture of diastereomers, is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and a carboxylic acid group The presence of these substituents in different spatial arrangements leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid typically involves several steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the cyclohexane ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the carbonation of a Grignard reagent derived from the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

    Esterification: Acid catalysts such as sulfuric acid (H₂SO₄) are typically used in esterification reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylcyclohexanol: Similar in structure but lacks the methoxy and carboxylic acid groups.

    4-tert-butylcyclohexanone: Contains a ketone group instead of a methoxy group.

    1-tert-butyl-4-methylcyclohexane: Lacks the methoxy and carboxylic acid groups, with a methyl group instead.

Uniqueness

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a methoxy group and a carboxylic acid group allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1247554-05-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-11(2,3)9-5-7-12(15-4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

HISCQQWOVFFLOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.